molecular formula C8H7N B1361078 3-Methylbenzonitrile CAS No. 620-22-4

3-Methylbenzonitrile

Cat. No. B1361078
CAS RN: 620-22-4
M. Wt: 117.15 g/mol
InChI Key: BOHCMQZJWOGWTA-UHFFFAOYSA-N
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Description

3-Methylbenzonitrile, also known as m-Tolunitrile, m-Cyanotoluene, m-Methylbenzonitrile, m-Toluenenitrile, m-Toluonitrile, and 3-Tolunitrile, is a chemical compound with the formula C8H7N . It has a molecular weight of 117.1479 .


Molecular Structure Analysis

The molecular structure of 3-Methylbenzonitrile consists of a benzene ring with a nitrile (-CN) group and a methyl (-CH3) group attached to it .


Physical And Chemical Properties Analysis

3-Methylbenzonitrile is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Thermochemical Properties

  • Benchmark Thermochemistry : The thermochemical properties of 3-Methylbenzonitrile, along with 2- and 4-methylbenzonitriles, were analyzed through combustion calorimetry and vaporization studies. This research, integrating both experimental and theoretical approaches, aids in understanding the interaction between cyano and methyl groups, offering insights for estimating thermochemical properties of methyl and cyano substituted benzenes (Zaitseva et al., 2015).

Synthesis and Applications in Pesticides

  • Synthesis for Pesticide Development : The synthesis of 3-fluoro-4-methylbenzonitrile, a variant of 3-methylbenzonitrile, was successfully achieved using ortho-toluidine. This process is significant for the development and production of new pesticides, highlighting the practical importance of such chemical syntheses (Min, 2006).

Spectroscopic Investigations

  • Spectroscopic Studies : Experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile provided insights into its electronic structure, vibrational properties, and thermodynamic aspects. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds in various scientific fields (Shajikumar & Raman, 2018).

Vibrational Spectrum Analysis

  • Vibrational Spectrum and Thermodynamics : Research on the vibrational spectrum and thermodynamic functions of para methylbenzonitrile molecule, a closely related compound to 3-methylbenzonitrile, offers vital information on molecular vibrations and related thermodynamic properties. Such analyses are essential for applications in material science and molecular physics (Chatterjee, Garg, & Jaiswal, 1978).

Microwave Spectroscopy

  • Microwave Spectrum Analysis : The study of the microwave spectrum of m-tolunitrile (3-methylbenzonitrile) provides detailed insights into its internal methyl rotation and nuclear quadrupole coupling. This research is fundamental for understanding the molecular structure and dynamics of 3-methylbenzonitrile and related compounds (Bruhn & Mäder, 2000).

Nucleophilic Fluorination

  • Nucleophilic Fluorination Studies : The meta-halo-3-methylbenzonitrile derivatives were synthesized and studied for their reactivity towards aromatic nucleophilic substitution. This research, especially involving microwave-induced fluorination, is critical for understanding chemical reactions and potential applications in various fields, such as organic synthesis and pharmaceuticals (Guo et al., 2008).

Non-Linear Optical Activity

  • Optical Activity Analysis : Research on 3-fluoro-4-methylbenzonitrile, involving quantum chemistry calculations and spectroscopic investigations, provided insights into its non-linear optical activity. This study is significant for potential applications in the field of non-linear optics (Suni, Prasad, & Raman, 2018).

Photochemical Studies

  • Photochemical Reactivity and Isomerization : The study of photochemical equilibration/isomerization of methylbenzonitriles, including 3-methylbenzonitrile, offered insights into the reactivity and isomerization processes under light exposure. Such research has implications in photochemistry and material sciences (MacLeod et al., 1998).

Safety And Hazards

While specific safety and hazard information for 3-Methylbenzonitrile was not found, it’s important to handle all chemicals with care. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

properties

IUPAC Name

3-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3
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InChI Key

BOHCMQZJWOGWTA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C#N
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Molecular Formula

C8H7N
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DSSTOX Substance ID

DTXSID6026167
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Molecular Weight

117.15 g/mol
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Physical Description

M-tolunitrile is a clear, yellow liquid. (NTP, 1992), Clear yellow liquid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS]
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Boiling Point

415 °F at 760 mmHg (NTP, 1992)
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Flash Point

188 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
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Density

1.0316 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.18 [mmHg]
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Product Name

3-Methylbenzonitrile

CAS RN

620-22-4
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Melting Point

-9 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A glass three-neck flask was charged with 106.3 g of acetic anhydride, 0.67 g of cerous (III) acetate monohydrate, 0.88 g of zinc (II) acetate dehydrate and 0.78 g of ammonium bromide, and the mixture was stirred at 500 rpm using stirring blades, while air was bubled in at 150 ml/min at atmospheric pressure. In succession, the three-neck flask was heated in an oil back, to be kept at 90° C., and 14.9 g of m-cyanotoluene was added at a time from a dropping funnel, to start reaction. After initiation of reaction, 0.1 g of ammonium bromide was added every hour 8 times. The reaction solution was sampled at predetermined time intervals and analyzed by high performance liquid chromatography. The m-cyanotoluene conversion and m-cyanobenzylidene diacetate yield were calculated from the following formulae:
Quantity
106.3 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
catalyst
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 7, 18.9 g. (0.05 mole) of 2-cyclohexylmethyl-1-[2-(3-bromophenyl)propyl]piperidine was reacted with 0.095 mole of n-butyl lithium in diethyl ether and the resulting lithio derivative reacted directly with 12.4 g. (0.106 mole) of 3-methylbenzonitrile to give 10.7 g. of 2-cyclohexylmethyl-1-{2-[3-(3-methylbenzoyl)phenyl]propyl}piperidine as a yellow oil.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.095 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
lithio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
424
Citations
RG Raman - Oriental Journal of Chemistry, 2018 - search.proquest.com
4-Bromo-3-methylbenzonitrile (4B3MBN) was investigated by electronic structure calculations based on Density Functional Theory (DFT) carried out at HF methods. The FTIR (400–…
Number of citations: 1 search.proquest.com
PJ MacLeod, AL Pincock, JA Pincock… - Journal of the …, 1998 - ACS Publications
… 3-methylbenzonitrile (specifically labeled MMBN) and then to 4,5-dideuterio-3-methylbenzonitrile … the isomeric 2,6-dideuterio-3-methylbenzonitrile (specifically labeled MMBN) and then …
Number of citations: 21 pubs.acs.org
H Zhang, Y Lu, E Biehl - Acta Crystallographica Section C: Crystal …, 1997 - scripts.iucr.org
The structures of the title compounds, 2-(ferrocenylmethyl)-6-methoxy-3-methylbenzonitrile, [Fe(C5H5)(C15H14NO)], (1), and 10-(ferrocenylmethyl)phenanthrene-9-carbonitrile, [Fe(…
Number of citations: 5 scripts.iucr.org
RA Bunce, LB Johnson - Organic preparations and procedures …, 1999 - Taylor & Francis
… Alkylations were also carried out, but these were largely restricted to studies on 3-methylbenzonitrile; only one other alkylation result was reported for the 4-methyl isomer. The current …
Number of citations: 8 www.tandfonline.com
KV Zaitseva, VN Emel'yanenko, F Agapito… - The Journal of Chemical …, 2015 - Elsevier
… Enthalpies of formation in the liquid phase, Δ f H m (liq, T = 298.15 K), for 2- and 3-methylbenzonitrile were derived in this work by using combustion calorimetry (see table 5). For 4-…
Number of citations: 35 www.sciencedirect.com
A Ajaypraveenkumar, RG Raman - J. Chem. Pharm. Sci., 2017 - pdfs.semanticscholar.org
… The experimental and theoretical studies of 4-Bromo-3-methylbenzonitrile (4B3MBN) were inspected for electronic structure, vibrational and other properties by Density Functional …
Number of citations: 8 pdfs.semanticscholar.org
AA Shajikumar, RG Raman - Journal of Chemical and …, 2016 - researchgate.net
The optimized structure of 4-fluoro-3-methylbenzonitrile (4F3MBN) was predicted theoretically. Geometrical parameters (atomic distances, angles and dihedral angels) are predicted by …
Number of citations: 4 www.researchgate.net
CT Eagle, N Atem-Tambe, KK Kpogo, J Tan… - … Section E: Structure …, 2013 - scripts.iucr.org
… In the crystal, the 3-methylbenzonitrile ring shows a π–π interaction with an inversion-related equivalent [interplanar spacing = 3.360 (6) Å]. A phenyl ring on one of the acetamide …
Number of citations: 2 scripts.iucr.org
CT Eagle, F Quarshie, KM Cook - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
… The corresponding band for uncomplexed 3-methylbenzonitrile appears at 2228 cm -1 . This indicates that there is a shortening of the carbon–nitrogen bond and a stronger σ-…
Number of citations: 1 scripts.iucr.org
T Giannopoulos, JR Ferguson, BJ Wakefield… - Tetrahedron, 2000 - Elsevier
3-Trichloromethylnitrobenzene 2, 1,3-dinitro-5-trichloromethylbenzene 13 and 3-trichloromethylbenzonitrile 18 react with sodium methoxide to give 4-methoxy-3-nitrobenzaldehyde 6, 4-…
Number of citations: 22 www.sciencedirect.com

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